HJC05100
Description
HJC05100 is a synthetic flavonoid derivative derived from apigenin, a naturally occurring flavone. It was designed to address the poor aqueous solubility and bioavailability of apigenin while enhancing its pharmacological activity. Structurally, this compound features a β-hydroxy amine group attached to the C4′-oxygen of the flavonoid scaffold, along with methyl ethers at the C5 and C7 positions . These modifications significantly improve its physicochemical properties, including a >38,000-fold increase in aqueous solubility compared to apigenin (84.1 mg/mL vs. 2.16 μg/mL) when formulated as an HCl salt .
This compound demonstrates potent antiproliferative effects against pancreatic stellate cells (PSCs), which play a central role in fibrosis associated with chronic pancreatitis (CP). Its IC50 value in PSC proliferation assays is 8.0 ± 1.8 μM, markedly lower than apigenin’s IC50 of 18.6 ± 1.6 μM .
Properties
CAS No. |
1612891-85-6 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 |
IUPAC Name |
2-[4-(2-Hydroxy-3-piperidin-1-yl-propoxy)-phenyl]-5,7-dimethoxy-chromen-4-one |
InChI |
InChI=1S/C25H29NO6/c1-29-20-12-23(30-2)25-21(28)14-22(32-24(25)13-20)17-6-8-19(9-7-17)31-16-18(27)15-26-10-4-3-5-11-26/h6-9,12-14,18,27H,3-5,10-11,15-16H2,1-2H3 |
InChI Key |
QRPNIIUZSYTEDN-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=C(OCC(O)CN3CCCCC3)C=C2)OC4=C1C(OC)=CC(OC)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJC05100; HJC-05100; HJC 05100; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between HJC05100 and related compounds:
Key Comparative Findings
Solubility and Bioavailability
- This compound’s β-hydroxy amine group and methyl ethers drastically improve solubility compared to apigenin, making it suitable for oral administration . In contrast, quercetin-derived Compound 6 focuses on permeability rather than solubility, achieving high Caco-2 permeability without efflux .
Potency and Mechanisms
- This compound and HJC0561 both surpass apigenin in PSC inhibition, but HJC0561 (IC50 = 2.5 μM) is more potent due to its tertiary amine group, which enhances cellular uptake and mitochondrial targeting .
- Compound 6 , a quercetin analog, shows 96-fold higher antiproliferative activity than quercetin in colon cancer cells via ROS-mediated apoptosis but lacks data in pancreatic fibrosis models .
In Vivo Efficacy this compound reduces fibrosis in CP models, while apigenin shows minimal in vivo activity due to poor pharmacokinetics .
Table 2: In Vivo Performance Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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